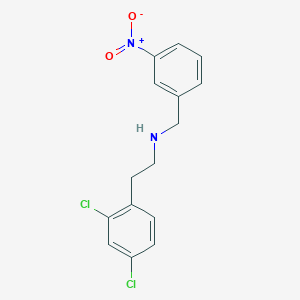
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins. Specifically, it has been shown to bind to the active site of matrix metalloproteinases and cyclooxygenase-2, preventing their activity. This results in a decrease in cancer metastasis, tissue remodeling, inflammation, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. In addition to its inhibitory effects on matrix metalloproteinases and cyclooxygenase-2, it has been shown to have antioxidant properties and to induce apoptosis in cancer cells. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these molecules in various biological processes. However, one limitation of using this molecule is its potential toxicity and side effects. Careful dose-response studies must be conducted to ensure that the concentration used in experiments does not cause harm to cells or animals.
Direcciones Futuras
There are many potential future directions for research on 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further investigation into its antioxidant and anti-inflammatory properties may lead to its use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and selective inhibitors of matrix metalloproteinases and cyclooxygenase-2 may lead to the development of new drugs for the treatment of cancer and inflammation.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-chlorobenzoic acid with thioamide and potassium carbonate in the presence of a catalyst. The resulting compound can be purified through recrystallization or chromatography. This method has been widely used in the literature and has been shown to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This molecule has been shown to have potential applications in the fields of cancer research, inflammation, and infectious diseases. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIVPNQLIHQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)

![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)